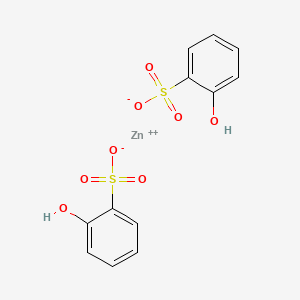

Zincphenolsulfonate

CAS No.:

Cat. No.: VC17411891

Molecular Formula: C12H10O8S2Zn

Molecular Weight: 411.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O8S2Zn |

|---|---|

| Molecular Weight | 411.7 g/mol |

| IUPAC Name | zinc;2-hydroxybenzenesulfonate |

| Standard InChI | InChI=1S/2C6H6O4S.Zn/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |

| Standard InChI Key | BOVNWDGXGNVNQD-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Zn+2] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Zinc phenolsulfonate is a coordination complex where zinc ions bind to phenolsulfonate ligands. Its molecular structure, , corresponds to a molecular weight of 239.55 g/mol . The compound typically crystallizes as colorless or white hydrates, though it effloresces in dry air and gradually turns pink upon exposure to light and oxygen due to partial oxidation .

Physical Properties

Key physical properties include:

| Property | Value/Description |

|---|---|

| Solubility in Water | 63% at 20°C, 250% at 100°C |

| Solubility in Ethanol | 55% at 50°C |

| LogP (Octanol-Water) | -1.670 (estimated) |

| Odor | Odorless |

| Decomposition Temperature | 120°C (loses water) |

These properties make it suitable for aqueous formulations but necessitate protection from humidity during storage .

Synonyms and Regulatory Identifiers

Common synonyms include zinc sulfocarbolate, phenozin, and zinc p-phenol sulfonate. Regulatory identifiers include:

-

FDA UNII: 4O71YT5YB5

-

EPA Registry: 127-82-2

-

EINECS: 204-861-7

Its inclusion in the European Union’s Annex III restricts its use to deodorants and astringents at ≤6% concentration .

Synthesis and Industrial Production

Manufacturing Process

Zinc phenolsulfonate is synthesized via a proprietary reaction between zinc salts and phenolsulfonic acid. Historical methods involved sulfonation of phenol followed by neutralization with zinc oxide, yielding hydrates that are purified through recrystallization from warm water . Industrial grades may contain up to 5% free phenolsulfonic acid, necessitating quality control to minimize residual acidity .

Purification and Stability

Recrystallization at 0°C produces high-purity crystals, though the compound’s tendency to effloresce requires anhydrous storage conditions. Thermal gravimetric analysis shows complete dehydration at 120°C, after which the anhydrous form remains stable below 200°C .

Chemical Reactivity and Functional Behavior

Aqueous Behavior

In solution, zinc phenolsulfonate acts as a weak acid (pH ~4–5), releasing phenolsulfonate anions and zinc ions. This dual functionality underpins its astringent and antimicrobial effects, as zinc ions denature proteins while phenolsulfonate exerts mild antiseptic activity .

Compatibility and Incompatibilities

The compound is incompatible with alkaline soaps, which precipitate zinc hydroxide, and ammonia, which forms diamine complexes. Reactions with strong bases are exothermic, requiring caution in formulation .

Historical and Contemporary Applications

Cosmetic Applications

Despite a 95% decline in cosmetic use since 2002, zinc phenolsulfonate persists in ≤1% concentrations in leave-on astringents. The Cosmetic Ingredient Review (CIR) panel reaffirmed its safety in 2023, citing negative sensitization results in Buehler tests and minimal irritation at 5% concentrations .

Insecticidal Formulations

As a component of insecticides, zinc phenolsulfonate’s low mammalian toxicity (rat oral LD50: 1.8 g/kg) and environmental persistence make it suitable for agricultural and household pest control .

Environmental Impact and Regulatory Considerations

Ecotoxicity

Zinc phenolsulfonate’s high water solubility raises concerns about aquatic toxicity, though its rapid photodegradation mitigates bioaccumulation. Combustion releases sulfur oxides, necessitating controlled incineration .

Global Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume